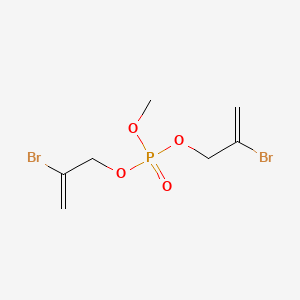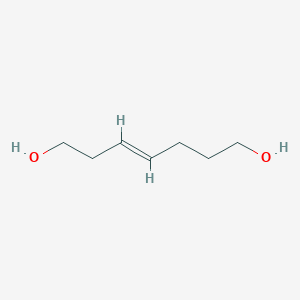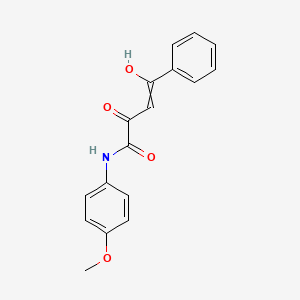![molecular formula C18H39NS B14417248 N-Butyl-N-[2-(octylsulfanyl)ethyl]butan-1-amine CAS No. 80637-65-6](/img/structure/B14417248.png)
N-Butyl-N-[2-(octylsulfanyl)ethyl]butan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Butyl-N-[2-(octylsulfanyl)ethyl]butan-1-amine is an organic compound belonging to the class of amines. Amines are derivatives of ammonia where one or more hydrogen atoms are replaced by alkyl or aryl groups. This particular compound features a butyl group and an octylsulfanyl group attached to the nitrogen atom, making it a tertiary amine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-N-[2-(octylsulfanyl)ethyl]butan-1-amine can be achieved through a multi-step process involving the following steps:
Alkylation of Ammonia: The initial step involves the reaction of ammonia with butanol to form butylamine.
Thioether Formation: The next step involves the formation of the octylsulfanyl group by reacting octylthiol with an appropriate alkyl halide.
Amine Alkylation: Finally, the butylamine is reacted with the octylsulfanyl-alkyl halide to form this compound.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-Butyl-N-[2-(octylsulfanyl)ethyl]butan-1-amine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the octylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form secondary amines or primary amines under specific conditions.
Substitution: The amine group can participate in nucleophilic substitution reactions, replacing other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Secondary and primary amines.
Substitution: Various substituted amines depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
N-Butyl-N-[2-(octylsulfanyl)ethyl]butan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of N-Butyl-N-[2-(octylsulfanyl)ethyl]butan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, such as its role as an antimicrobial or anticancer agent.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Butylamine: A simpler amine with only a butyl group attached to the nitrogen atom.
N-Octylamine: An amine with an octyl group attached to the nitrogen atom.
N-Butyl-N-methylamine: A tertiary amine with butyl and methyl groups attached to the nitrogen atom.
Uniqueness
N-Butyl-N-[2-(octylsulfanyl)ethyl]butan-1-amine is unique due to the presence of both butyl and octylsulfanyl groups, which confer distinct chemical and biological properties. The octylsulfanyl group, in particular, can participate in unique interactions and reactions not observed in simpler amines.
Eigenschaften
CAS-Nummer |
80637-65-6 |
|---|---|
Molekularformel |
C18H39NS |
Molekulargewicht |
301.6 g/mol |
IUPAC-Name |
N-butyl-N-(2-octylsulfanylethyl)butan-1-amine |
InChI |
InChI=1S/C18H39NS/c1-4-7-10-11-12-13-17-20-18-16-19(14-8-5-2)15-9-6-3/h4-18H2,1-3H3 |
InChI-Schlüssel |
YCKPIEYVXSPUNP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCSCCN(CCCC)CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(Methylsilanetriyl)tri(ethane-2,1-diyl)]tris(diphenylphosphane)](/img/structure/B14417174.png)

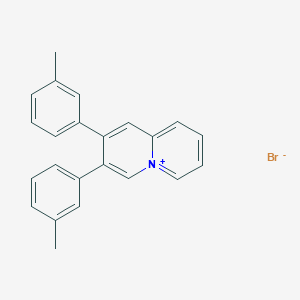
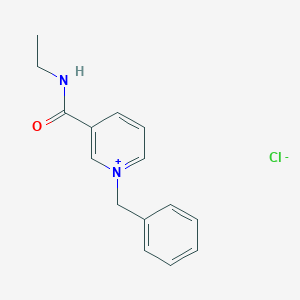
![2-[(2,6-Dichlorophenyl)methanesulfonyl]-4-methyl-1-oxo-1lambda~5~-pyridine](/img/structure/B14417196.png)
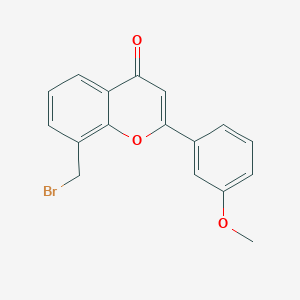
![N-(3-Phenylbicyclo[2.2.1]heptan-2-yl)acetamide](/img/structure/B14417205.png)


![2-[[2-Chloroethyl(nitroso)carbamoyl]amino]-3-hydroxybutanoic acid](/img/structure/B14417217.png)
![Acetic acid--2-{[2-(trimethylsilyl)ethyl]sulfanyl}ethan-1-amine (1/1)](/img/structure/B14417224.png)
